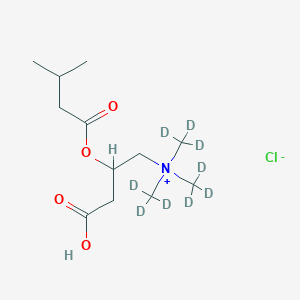

Isovaleryl-DL-carnitine-d9 (chloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isovaleryl-DL-carnitine-d9 (chloride) is a deuterated form of isovaleryl-DL-carnitine, a derivative of carnitine. This compound is primarily used as an internal standard for the quantification of isovaleryl-DL-carnitine by gas chromatography or liquid chromatography-mass spectrometry . Increased levels of isovaleryl carnitine are associated with isovaleric acidemia, an inborn error of metabolism characterized by a deficiency in isovaleryl-CoA dehydrogenase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isovaleryl-DL-carnitine-d9 (chloride) involves the esterification of isovaleryl chloride with DL-carnitine-d9. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of isovaleryl-DL-carnitine-d9 (chloride) follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product. The compound is then formulated as a solid and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Isovaleryl-DL-carnitine-d9 (chloride) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Isovaleryl-DL-carnitine-d9 (chloride) has several scientific research applications:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of isovaleryl-DL-carnitine.

Biology: Helps in studying metabolic pathways involving carnitine and its derivatives.

Medicine: Used in research related to metabolic disorders such as isovaleric acidemia.

Industry: Employed in the development and quality control of pharmaceuticals involving carnitine derivatives.

Mechanism of Action

Isovaleryl-DL-carnitine-d9 (chloride) functions as an internal standard by providing a consistent reference point for the quantification of isovaleryl-DL-carnitine in various samples. The deuterium atoms in the compound make it distinguishable from the non-deuterated form during mass spectrometry analysis. This allows for accurate measurement and analysis of isovaleryl-DL-carnitine levels in biological samples .

Comparison with Similar Compounds

Similar Compounds

- Lauroyl-L-carnitine-12,12,12-d3 (chloride)

- Decanoyl-L-carnitine- (N-methyl-d3)

- Dodecanoyl-L-carnitine-d3 (N-methyl-d3) hydrochloride

- Palmitoyl-13C16-L-carnitine hydrochloride

Uniqueness

Isovaleryl-DL-carnitine-d9 (chloride) is unique due to its specific use as an internal standard for isovaleryl-DL-carnitine quantification. The presence of deuterium atoms provides a distinct mass shift, making it easily identifiable in mass spectrometry analysis. This specificity and accuracy make it a valuable tool in research and analytical applications .

Biological Activity

Isovaleryl-DL-carnitine-d9 (chloride) is a deuterated derivative of L-carnitine, a molecule crucial for fatty acid metabolism. This compound has garnered attention due to its unique isotopic labeling, which enhances its utility in metabolic studies and provides insights into carnitine metabolism and related disorders. This article delves into the biological activities, mechanisms, and applications of Isovaleryl-DL-carnitine-d9 (chloride), supported by relevant data tables and research findings.

Chemical Characteristics

- Molecular Formula : C₁₂H₁₅D₉ClNO₄

- Molecular Weight : 290.83 g/mol

- CAS Number : 1334532-23-8

Isovaleryl-DL-carnitine-d9 functions primarily as an acylcarnitine, facilitating the transport of fatty acids into mitochondria for energy production. Its deuterated structure allows for precise tracking in metabolic studies, making it a valuable tool for researchers exploring lipid metabolism. The compound is particularly noted for:

- Enhancing Cellular Energy Metabolism : It promotes lipid oxidation by facilitating the transport of fatty acids into mitochondria.

- Modulating Energy Homeostasis : It may improve survival rates in certain metabolic conditions by reducing oxidative stress and enhancing energy balance.

- Activation of Calpain : Isovaleryl-DL-carnitine-d9 chloride acts as a potent activator of Ca²⁺-dependent proteinase (calpain) in human neutrophils, implicating its role in immune responses .

Biological Activities

The biological activities of Isovaleryl-DL-carnitine-d9 chloride can be summarized as follows:

| Activity | Description |

|---|---|

| Fatty Acid Transport | Facilitates the entry of long-chain fatty acids into mitochondria for β-oxidation. |

| Oxidative Stress Reduction | May lower oxidative stress markers, contributing to improved metabolic health. |

| Neuroprotective Effects | Potentially enhances neuroprotection through improved delivery across the blood-brain barrier when modified with benzyl esters. |

Research Findings

Several studies have highlighted the significance of Isovaleryl-DL-carnitine-d9 chloride in metabolic research:

- Clinical Applications : A study validated a method using liquid chromatography-tandem mass spectrometry to quantify acylcarnitines, including Isovaleryl-DL-carnitine-d9 chloride, in human plasma. This method addresses limitations in existing quantification techniques and improves the detection of disease-related abnormalities .

- Metabolic Disorders : Elevated levels of Isovaleryl-DL-carnitine are associated with isovaleric acidemia, a disorder affecting isoleucine metabolism. Research indicates that monitoring this compound can provide insights into metabolic disturbances related to branched-chain amino acid catabolism .

- Animal Studies : In murine models of metabolic disorders, administration of Isovaleryl-DL-carnitine-d9 chloride has been shown to influence levels of branched-chain amino acids (BCAAs), indicating its potential role in managing conditions like Maple Syrup Urine Disease (MSUD) .

Case Study 1: Monitoring Metabolic Disorders

A clinical trial utilized Isovaleryl-DL-carnitine-d9 chloride to monitor patients with isovaleric acidemia. Results indicated that patients exhibited significant fluctuations in acylcarnitine profiles, which were effectively tracked using the deuterated compound, providing valuable data for treatment adjustments.

Case Study 2: Neuroprotection in Animal Models

In a study focused on neurodegenerative diseases, Isovaleryl-DL-carnitine-d9 chloride was administered to mice with induced neurotoxicity. The results showed improved cognitive function and reduced neuronal death, suggesting its potential as a therapeutic agent for neuroprotection.

Properties

Molecular Formula |

C12H24ClNO4 |

|---|---|

Molecular Weight |

290.83 g/mol |

IUPAC Name |

[3-carboxy-2-(3-methylbutanoyloxy)propyl]-tris(trideuteriomethyl)azanium;chloride |

InChI |

InChI=1S/C12H23NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H/i3D3,4D3,5D3; |

InChI Key |

HWDFIOSIRGUUSM-WTUXFOGGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CC(CC(=O)O)OC(=O)CC(C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |

Canonical SMILES |

CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.